5-fluoro-N-isopropylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTXJPQGPMUXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization at the Exocyclic Amino Group:the Secondary Amine is a Prime Target for Derivatization. Standard Methods for Amine Modification Can Be Applied, Although the Steric Bulk of the Isopropyl Group and the Electronic Nature of the Fluoropyrimidine Ring Must Be Considered.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. This is a common strategy for modifying amino groups. scialert.net
Sulfonylation: Treatment with sulfonyl chlorides would produce sulfonamides.
Alkylation/Arylation: While direct N-alkylation could be challenging due to potential for ring N-alkylation, reductive amination with aldehydes or ketones could be a viable route to introduce further N-substituents. Buchwald-Hartwig amination could potentially be used for N-arylation, though this typically involves coupling with an aryl halide.
Derivatization of the Pyrimidine Ring:
Metalation and Cross-Coupling: The C6-H bond is the most acidic proton on the ring due to the influence of the adjacent N1 and the C5-fluorine. It may be possible to achieve regioselective deprotonation at C6 using a strong base (e.g., LDA) followed by quenching with an electrophile. Alternatively, if a halogen were introduced at the C2 or C6 position, Suzuki, Stille, or Sonogashira cross-coupling reactions could be employed to introduce new carbon-carbon bonds.
Nucleophilic Substitution of Other Groups: A common strategy involves first synthesizing a derivative where a more labile leaving group (like chlorine) is present at the C2 or C6 position. This chloro-derivative could then undergo SNAr with various nucleophiles (amines, alcohols, thiols) to build a library of compounds, a strategy widely used in pyrimidine (B1678525) chemistry. nih.gov
Cyclization Reactions:the Bifunctional Nature of the Molecule Ring Nitrogens and the Exocyclic Amine Could Be Exploited to Build Fused Heterocyclic Systems. for Example, Reaction with a Bifunctional Electrophile Could Lead to Cyclization Involving the Exocyclic Nitrogen and the N1 or N3 of the Pyrimidine Ring, Forming Novel Tricyclic Structures. This Approach is Common in the Synthesis of Fused Pyrimidines.nih.gov
Table 4: Potential Derivatization Strategies
| Reaction Type | Reagent/Conditions | Target Site | Potential Product Class |
| Acylation | RCOCl, Base (e.g., Pyridine, Et₃N) | Exocyclic N-H | N-acyl-5-fluoro-N-isopropylpyrimidin-4-amines |
| Urea/Isocyanate Addition | R-N=C=O | Exocyclic N-H | N-substituted ureas |
| Directed Ortho Metalation | LDA, THF, -78 °C; then E⁺ | C6-H | 6-substituted-5-fluoro-N-isopropylpyrimidin-4-amines |
| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, Ligand, Oxidant | C6-H | 6-Aryl/Alkenyl-5-fluoro-N-isopropylpyrimidin-4-amines |
| Annulation/Cyclization | α,β-Unsaturated ketone | Exocyclic N and Ring N1/N3 | Fused pyrimidine (B1678525) ring systems |
Spectroscopic Characterization Methodologies and Structural Analysis of 5 Fluoro N Isopropylpyrimidin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Application of Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignments
Proton (¹H) NMR: This technique would identify all unique proton environments in 5-fluoro-N-isopropylpyrimidin-4-amine. The spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the amine (N-H) proton. The chemical shift (δ) of each signal would indicate its electronic environment, while the splitting pattern (multiplicity) would reveal the number of adjacent protons, and the integration would give the relative number of protons for each signal.
Carbon-13 (¹³C) NMR: A ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbons of the pyrimidine ring would appear in the aromatic region, with their chemical shifts influenced by the fluorine and amine substituents. The C-F bond would result in a large coupling constant, causing the signal for C5 to appear as a doublet. The signals for the isopropyl group's methine and methyl carbons would be found in the aliphatic region.
Fluorine-19 (¹⁹F) NMR for Probing Fluorine Environments
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique. It is highly sensitive and provides a distinct signal for the fluorine atom. The chemical shift of the ¹⁹F signal is highly sensitive to the electronic environment. Furthermore, the fluorine nucleus couples with nearby protons and carbons, providing valuable connectivity information through the analysis of coupling constants (J-coupling) in both ¹H and ¹³C spectra.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, for instance, confirming the connection between the methine and methyl protons of the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals of the isopropyl group to their corresponding carbon signals.
Vibrational Spectroscopy Methodologies: Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend.
IR Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic ring and aliphatic isopropyl group, C=N and C=C stretching vibrations within the pyrimidine ring, and a strong C-F stretching band.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum.
Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, allowing for the determination of the molecular formula. The fragmentation pattern, resulting from the breakdown of the molecule in the mass spectrometer, can offer clues about the structure, for example, by showing the loss of an isopropyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic pyrimidine ring. The position of the maximum absorbance (λmax) is influenced by the substituents on the ring.
Computational Chemistry and Theoretical Investigations of 5 Fluoro N Isopropylpyrimidin 4 Amine
Conformational Analysis and Potential Energy Surfaces of 5-Fluoro-N-isopropylpyrimidin-4-amine
The presence of the flexible isopropylamino group in this compound gives rise to multiple possible conformations due to rotation around the C4-N bond. Conformational analysis aims to identify the stable conformers and to determine their relative energies.
Theoretical calculations can be used to construct a potential energy surface (PES) by systematically varying the key dihedral angles, such as the one defining the orientation of the isopropyl group relative to the pyrimidine (B1678525) ring. The minima on the PES correspond to the stable conformers, while the saddle points represent the transition states between them. Studies on similar N-alkyl aminopyrimidines have shown that the orientation of the alkyl group can be influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. researchgate.net The energy difference between conformers can be small, and at room temperature, the molecule may exist as a mixture of several conformers in equilibrium.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motion is simulated by solving Newton's equations of motion.
For this compound, MD simulations can be performed in a simulated solvent environment, such as water, to understand how the molecule behaves in solution. These simulations can reveal how the solvent molecules arrange themselves around the solute and how they interact with the different functional groups. The fluorine atom and the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the N-H group of the amino substituent can act as a hydrogen bond donor. MD simulations of the related compound 5-fluorouracil (B62378) in aqueous solution have shown that the fluorine atom is not the preferred hydrogen bond acceptor compared to the oxygen atoms. researchgate.net Similar simulations for this compound would provide insights into its hydration shell and its diffusion and rotational dynamics in solution.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are powerful tools for predicting spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For this compound, the prediction of its NMR and IR spectra is of particular interest.
The prediction of 19F NMR chemical shifts is a specialized area where computational chemistry has proven to be highly effective. nih.govrsc.org The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. DFT methods, with appropriate functionals and basis sets, can be used to calculate the magnetic shielding tensor of the fluorine nucleus, from which the chemical shift can be derived. These calculations can help in assigning the 19F NMR signal and in understanding how the electronic structure of the molecule influences this parameter.
Similarly, the vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the peaks in the infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, one can confirm the structure of the synthesized molecule and assign the observed vibrational modes to specific molecular motions.
Table 2: Representative Predicted Spectroscopic Data for a Fluorinated Pyrimidine Derivative
| Spectroscopic Parameter | Predicted Value |
| 19F NMR Chemical Shift (ppm) | -120 to -150 |
| C-F Stretching Frequency (cm⁻¹) | 1100 - 1250 |
| N-H Stretching Frequency (cm⁻¹) | 3300 - 3500 |
Analysis of Aromaticity and Electron Density Distribution within the Pyrimidine Ring
Pyrimidine is an aromatic heterocycle, and the introduction of substituents can significantly affect its aromaticity and the distribution of electron density within the ring. The fluorine atom at the 5-position is an electron-withdrawing group, which is expected to decrease the electron density in the ring, particularly at the ortho and para positions. wikipedia.org Conversely, the isopropylamino group at the 4-position is an electron-donating group, which increases the electron density in the ring.
Computational methods can be used to quantify these effects. The aromaticity of the pyrimidine ring can be assessed using various indices, such as the Nucleus-Independent Chemical Shift (NICS), which is calculated at the center of the ring. A more negative NICS value generally indicates a higher degree of aromaticity.
The electron density distribution can be visualized using molecular electrostatic potential (MEP) maps, which show the regions of positive and negative electrostatic potential on the molecular surface. These maps can help in predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP map would likely show a region of negative potential around the nitrogen atoms and the fluorine atom, and a region of positive potential near the N-H proton.
Theoretical Studies on Reaction Pathways and Transition States
Computational chemistry provides a powerful lens for elucidating the intricate mechanisms of chemical reactions, offering insights into transient structures like transition states that are often difficult to observe experimentally. While specific theoretical investigations into the reaction pathways of this compound are not extensively documented in dedicated studies, a wealth of computational research on analogous fluorinated and aminated pyrimidine systems allows for the formulation of well-grounded hypotheses regarding its reactivity. These studies, primarily employing Density Functional Theory (DFT), shed light on the probable mechanisms, such as nucleophilic aromatic substitution (SNAr), and the factors governing their kinetics and thermodynamics.
The reactivity of the pyrimidine ring in this compound is significantly influenced by its substituents: the electron-withdrawing fluorine atom and the electron-donating N-isopropylamino group. Theoretical models indicate that such substitutions can create a "push-pull" electronic effect, modulating the electron density around the ring and influencing its susceptibility to nucleophilic attack.
A predominant reaction pathway for halo-amino pyrimidines involves the nucleophilic aromatic substitution (SNAr) mechanism. Computational studies on similar systems suggest that this reaction can proceed through a concerted pathway or a stepwise addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. The specific pathway is often dependent on the nature of the nucleophile, the leaving group, and the solvent. chemrxiv.org
In the context of this compound, a nucleophilic attack would likely be directed at the carbon atoms of the pyrimidine ring. DFT calculations on related halopyrimidines have been used to determine bond dissociation energies (BDEs), which are crucial in predicting the most labile leaving group in subsequent reactions. organic-chemistry.org For instance, in a related study, the unexpected aminolysis of an alkoxy group over a chloro substituent was rationalized through computational analysis of the reaction mechanism, highlighting the pivotal role of the Meisenheimer complex in dictating the reaction's course. chemrxiv.org
Theoretical investigations into the amination of halopyrimidines have further refined our understanding of these reaction pathways. organic-chemistry.org DFT calculations can map the potential energy surface of the reaction, identifying the transition state structures and their corresponding activation energies. These calculations are instrumental in predicting the regioselectivity of such reactions, for example, whether a nucleophile will preferentially attack at the C2 or C5 position of the pyrimidine ring. organic-chemistry.org
The table below presents hypothetical activation energies for a proposed SNAr reaction involving this compound, based on analogous systems studied computationally. These values illustrate how theoretical calculations can quantify the energetic barriers of a reaction.
| Reactant | Nucleophile | Proposed Transition State | Calculated Activation Energy (kcal/mol) | Computational Method |
|---|---|---|---|---|
| This compound | Ammonia | Meisenheimer-like complex | 25.4 | DFT/B3LYP/6-31G |
| This compound | Hydroxide | Meisenheimer-like complex | 20.1 | DFT/B3LYP/6-31G |
Furthermore, computational models can elucidate the role of catalysts in these transformations. For instance, the mechanism of copper-catalyzed amination of halopyrimidines has been investigated using DFT, providing insights into the coordination of the catalyst and its effect on the reaction's energy profile. organic-chemistry.org
Mechanistic Investigations of Molecular Interactions of 5 Fluoro N Isopropylpyrimidin 4 Amine Non Clinical Focus
Ligand-Target Binding Mechanistic Studies with Model Biological Systems
Understanding how a ligand binds to its biological target is fundamental in molecular sciences. For a compound like 5-fluoro-N-isopropylpyrimidin-4-amine, these studies involve using simplified, controlled non-clinical systems, such as isolated enzymes or synthetic receptor mimics, to dissect the binding events at a molecular level.
In Vitro Enzyme-Ligand Interaction Mechanisms (e.g., active site binding modes)
In vitro studies with isolated enzymes are crucial for determining the precise way a ligand interacts with a protein's active site. For fluorinated pyrimidines, interactions are typically governed by a combination of hydrogen bonding, hydrophobic effects, and unique contributions from the fluorine atom.
Although direct enzymatic studies for this compound are not documented, the well-studied anticancer drug 5-Fluorouracil (B62378) (5-FU) serves as an excellent analogue. Studies on 5-FU reveal common binding patterns that are likely relevant. The binding of 5-FU to target enzymes, such as thymidylate synthase or uracil-DNA glycosylase, is stabilized by a network of hydrogen bonds. The pyrimidine (B1678525) ring's nitrogen atoms and exocyclic oxygen (or in the case of our subject compound, the amine group) can act as hydrogen bond acceptors and donors.
Key interactions for a pyrimidine-based ligand often involve:
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the N-isopropylamine group are prime candidates for forming hydrogen bonds with amino acid residues like glutamine, asparagine, serine, and backbone amides within an active site.
π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The isopropyl group provides a hydrophobic moiety that can fit into non-polar pockets of an active site, interacting with residues like leucine, valine, or isoleucine.
Fluorine Interactions: The highly electronegative fluorine atom can form favorable electrostatic interactions, including hydrogen bonds with suitable donors, and can influence the electronic properties of the pyrimidine ring to modulate binding affinity.
Table 1: Potential In Vitro Interactions for this compound Based on Analog Studies
| Interaction Type | Potential Participating Group of Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | N-H of isopropylamine | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogens | Arginine, Lysine, Serine, Gln, Asn |
| Hydrophobic Interaction | Isopropyl group | Leucine, Valine, Isoleucine, Alanine |
| π-π Stacking | Fluoropyrimidine ring | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bond/Electrostatic | Fluorine atom | Serine, Threonine, Backbone Carbonyls |
Molecular Recognition Studies with Receptor Analogs
Molecular recognition describes the specific interaction between two or more molecules through non-covalent forces. These studies can be conducted using synthetic receptor analogs or biomimetic surfaces to probe binding events. Techniques like Atomic Force Microscopy (AFM) can measure the interaction forces between a single ligand and a receptor, providing deep insight into the molecular recognition process.
For this compound, a hypothetical study could involve immobilizing a target receptor analog on an AFM cantilever or a sensor surface. The compound would then be introduced, and the binding/unbinding events could be monitored in real-time. This approach allows for the determination of kinetic parameters (kon and koff rates) and binding forces, revealing details about the specificity and stability of the interaction.
Computational Modeling of Molecular Recognition Events
Computational chemistry provides powerful tools to predict and analyze molecular interactions, complementing experimental data. These methods are particularly useful when experimental structures are unavailable.
Protein-Ligand Docking Studies to Predict Binding Conformations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. A docking algorithm samples numerous possible conformations of the ligand within the protein's binding site and scores them based on a function that estimates binding affinity.
In a hypothetical docking study of this compound, the compound would be docked into the active site of a plausible protein target, such as a protein kinase. The results would predict a binding pose, highlighting key intermolecular interactions. For example, the pyrimidine core might form hydrogen bonds with the "hinge" region of a kinase, a common binding motif for kinase inhibitors. The N-isopropyl group would likely occupy a nearby hydrophobic pocket, while the fluorine atom could form specific contacts that enhance affinity.
Table 2: Hypothetical Docking Results for this compound in a Kinase Active Site
| Interacting Residue (Example) | Interaction Type | Ligand Moiety Involved | Predicted Distance (Å) |
| Cys (Backbone NH) | Hydrogen Bond | N1 of Pyrimidine | ~2.9 |
| Glu (Backbone C=O) | Hydrogen Bond | NH of Isopropylamine | ~3.1 |
| Val | Hydrophobic | Isopropyl Group | ~3.8 |
| Phe | π-π Stacking | Pyrimidine Ring | ~4.5 |
| Lys | Electrostatic/H-Bond | Fluorine Atom | ~3.2 |
Molecular Dynamics Simulations of Compound-Biomacromolecule Complexes
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations can predict the dynamic behavior of the ligand-protein complex over time. Starting from a docked pose, an MD simulation calculates the movements of every atom in the system by solving Newton's equations of motion.
An MD simulation of a this compound-protein complex would reveal the stability of the predicted binding pose. Key analyses would include monitoring the Root Mean Square Deviation (RMSD) of the ligand to see if it remains stably in the binding pocket. Furthermore, simulations can uncover the role of water molecules in mediating interactions and provide a more realistic view of the dynamic nature of molecular recognition.
Binding Free Energy Calculations and Computational Affinity Prediction
Beyond predicting the binding pose, computational methods can estimate the binding free energy (ΔG), which is directly related to the binding affinity (Kd or Ki). Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous, physics-based methods for this purpose.
These "alchemical" calculations involve computationally transforming the ligand into a different molecule (or into nothing) both in solution and when bound to the protein. The energy difference between these transformations allows for a precise calculation of the relative or absolute binding free energy. Such calculations could be used to computationally predict whether modifications to the this compound scaffold—for instance, changing the isopropyl group to a cyclopropyl (B3062369) group—would lead to a more potent binder. These methods are computationally expensive but have become a valuable component of modern structure-based drug design.
Despite a comprehensive search for scientific literature, detailed information specifically concerning the mechanistic, thermodynamic, kinetic, and structural aspects of This compound is not available in the public domain. Research and publications tend to focus on other isomers or related fluorinated pyrimidine derivatives.
Consequently, it is not possible to provide an article that adheres to the strict, non-clinical, and molecular-level outline requested. The available scientific data does not cover the specific topics of interaction thermodynamics and kinetics, structural insights into biological process modulation, or its exploration as a biochemical probe for pathway elucidation for this particular compound.
General information confirms the existence and basic chemical properties of this compound, but in-depth studies on its molecular interactions are absent from the reviewed sources. Scientific investigation into pyrimidine derivatives is a broad field, and while many compounds are synthesized and cataloged, not all become the subject of detailed mechanistic study.
Therefore, the following sections of the requested article cannot be generated based on currently accessible scientific literature:
Applications in Chemical Synthesis, Catalysis, and Advanced Materials Research
Role as a Synthetic Intermediate for Complex Heterocyclic Compounds
Substituted fluoropyrimidines are valuable building blocks in medicinal chemistry and materials science. The reactivity of the pyrimidine (B1678525) core, influenced by the fluorine and amine substituents, allows for its incorporation into larger, more complex heterocyclic systems.
The derivatization of the "5-fluoro-N-isopropylpyrimidin-4-amine" core can be envisioned through several synthetic handles. The amino group can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce diverse functional groups. Furthermore, the pyrimidine ring itself can be subject to further substitution reactions, although the activating or deactivating effects of the existing substituents would need to be considered.
A practical example of such derivatization is demonstrated in the synthesis of LPA antagonists, where 2-chloro-5-fluoro-N-isopropylpyrimidin-4-amine is coupled with a complex triazole intermediate. google.com This reaction showcases the ability of this scaffold to be incorporated into a larger molecule, a key step in the generation of a chemical library for drug discovery.
Below is a table summarizing the key reactants in the palladium-catalyzed cross-coupling reaction involving a close analog of the subject compound.
| Reactant | Role | Reference |
| 2-chloro-5-fluoro-N-isopropylpyrimidin-4-amine | Synthetic Intermediate | google.com |
| Intermediate 38 (a complex triazole) | Coupling Partner | google.com |
| Pd(OAc)2 | Palladium Catalyst | google.com |
| 2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-triisopropyl-1,1'-biphenyl | Ligand | google.com |
| Cs2CO3 | Base | google.com |
Contribution to Methodological Advances in Organic Synthesis
Based on available scientific literature, there is no specific information regarding the contribution of "this compound" to methodological advances in organic synthesis.
There are no documented instances of new synthetic reactions being developed specifically utilizing "this compound" as a primary substrate.
No mechanistic studies in organic chemistry have been reported that employ "this compound" as a model compound.
Potential as a Ligand in Coordination Chemistry and Catalysis
The nitrogen atoms within the pyrimidine ring and the exocyclic amine of "this compound" suggest its potential to act as a ligand, coordinating with metal centers. Such coordination complexes could have applications in catalysis. However, a review of the current scientific literature does not indicate any studies on the use of "this compound" as a ligand in coordination chemistry or for catalytic purposes.
Exploration in Materials Science Research
The unique combination of a fluorinated pyrimidine core and an isopropylamino substituent in this compound suggests potential, yet underexplored, avenues in materials science. The fluorine atom can impart valuable properties such as thermal stability and hydrophobicity, while the pyrimidine ring offers opportunities for π-stacking and hydrogen bonding interactions, which are crucial for the self-assembly of novel materials.
Supramolecular Assemblies
Currently, there is a lack of specific research on the use of this compound in the formation of supramolecular assemblies. In principle, the hydrogen bond donor and acceptor sites on the pyrimidine ring could facilitate the formation of ordered structures. The fluorine atom could also participate in non-covalent interactions, further directing the assembly process. However, without experimental data, any discussion on its role in forming specific supramolecular architectures remains speculative.
Functional Polymers
To date, the incorporation of this compound into functional polymers has not been reported in the literature. Hypothetically, it could be functionalized to act as a monomer or a pendant group on a polymer backbone. The presence of the fluoropyrimidine moiety might be leveraged to create polymers with enhanced thermal resistance, specific optical properties, or modified surface energies. Research in the broader category of fluorinated polymers is extensive, but specific studies involving this compound are absent. numberanalytics.com
Development of Chemical Biology Tools (non-therapeutic)
The development of chemical biology tools often leverages the specific recognition patterns and reactivity of small molecules to probe biological systems. While many pyrimidine derivatives are central to medicinal chemistry, the application of this compound as a non-therapeutic chemical biology tool is not described in the current body of scientific literature.
The structural motifs of this compound could theoretically be adapted for such purposes. For instance, it could be modified to incorporate reporter tags, such as fluorophores or biotin, to serve as a probe for identifying and studying the interactions of specific proteins or enzymes that recognize the pyrimidine scaffold. However, no such tools based on this specific compound have been developed or reported.
Below is a table summarizing the limited available data based on general characteristics of related compounds, as specific research findings for this compound in these applications are not available.
| Application Area | Potential Role of this compound | Current Research Status |
| Supramolecular Assemblies | Component for self-assembling structures via hydrogen bonding and π-stacking. | No specific studies found. |
| Functional Polymers | Monomer or pendant group to impart properties like thermal stability or hydrophobicity. | No specific studies found. |
| Chemical Biology Tools | Scaffold for developing molecular probes for biological research. | No specific studies found. |
Future Research Directions and Unexplored Avenues for 5 Fluoro N Isopropylpyrimidin 4 Amine
Development of Stereoselective Synthetic Methodologies
Currently, the stereoselective synthesis of derivatives of 5-fluoro-N-isopropylpyrimidin-4-amine is an area with significant room for development. While the parent compound is achiral, the introduction of stereocenters into its derivatives could be crucial for applications in pharmacology, where enantiomers often exhibit different biological activities. Future research should focus on developing novel synthetic routes that allow for the controlled introduction of chirality. This could involve the use of chiral auxiliaries, asymmetric catalysis, or the employment of chiral starting materials. A key challenge will be to develop methods that are not only highly stereoselective but also efficient and scalable.
Investigation of Novel Reaction Pathways and Catalytic Transformations
The reactivity of the this compound core is largely uncharted. A systematic investigation into its behavior in various organic reactions would be highly valuable. Future studies could explore its participation in cross-coupling reactions, C-H functionalization, and cycloadditions, potentially leading to a diverse library of novel derivatives. Furthermore, the development of catalytic transformations specifically tailored for this scaffold could open up new avenues for its functionalization. This could include the use of transition metal catalysts or organocatalysts to achieve transformations that are currently not possible with existing methods.
Advanced Computational Studies for Deeper Mechanistic Understanding
To complement experimental work, advanced computational studies are essential for gaining a deeper mechanistic understanding of the reactivity and properties of this compound. Density functional theory (DFT) calculations could be employed to elucidate reaction mechanisms, predict the outcomes of unknown reactions, and rationalize observed selectivities. Molecular dynamics simulations could provide insights into its conformational preferences and interactions with biological macromolecules. Such computational studies would not only deepen our fundamental understanding of this molecule but also guide the design of future experiments and the development of new applications.
Exploration of Solid-State Properties and Polymorphism for Enhanced Material Science Applications
The solid-state properties of this compound and its derivatives are another area that warrants investigation. Studies on its crystal structure, polymorphism, and solid-state fluorescence could reveal potential applications in materials science. researchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties, such as solubility and bioavailability, which is particularly relevant for pharmaceutical applications. A comprehensive screening for different polymorphs and a detailed characterization of their properties would be a valuable undertaking.
Integration into Automated Synthesis and High-Throughput Screening Platforms
The integration of this compound into automated synthesis and high-throughput screening (HTS) platforms could significantly accelerate the discovery of new derivatives with desirable properties. nih.gov Automated synthesis would enable the rapid generation of large libraries of analogues, which could then be screened for biological activity or other properties using HTS techniques. nih.gov This approach would be particularly useful in the early stages of drug discovery and materials development, allowing for the efficient exploration of a vast chemical space.
Synergistic Research Combining Synthetic, Computational, and Mechanistic Biological Approaches
Ultimately, a comprehensive understanding of this compound will require a synergistic approach that combines synthetic chemistry, computational modeling, and mechanistic biology. Synthetic chemists can design and prepare novel derivatives, while computational chemists can provide insights into their properties and reactivity. Mechanistic biologists can then investigate the interactions of these compounds with biological systems to identify potential therapeutic targets or other applications. Such a collaborative and interdisciplinary approach will be crucial for unlocking the full potential of this intriguing molecule.
Q & A
Q. Critical Parameters :
- Solvent choice (polar aprotic solvents improve solubility and reaction rates).
- Temperature control (prevents decomposition of fluorinated intermediates).
- Purification via column chromatography or recrystallization for high purity .
Advanced: How can researchers optimize the fluorination step to improve yield and purity?
Methodological Answer:
Optimizing fluorination involves:
- Reagent Selection : Use Selectfluor over harsher agents (e.g., HF-pyridine) to minimize byproducts.
- Solvent Systems : Acetonitrile or DMF enhances fluorination efficiency due to polarity and stability under heating .
- Catalysis : Additives like KF or CsF can stabilize transition states, improving regioselectivity .
- In Situ Monitoring : Use ¹⁹F NMR to track fluorination progress and adjust reaction times dynamically .
Q. Data Contradictions :
- BenchChem reports (excluded per guidelines) suggest high yields with DAST, but academic studies note competing side reactions (e.g., ring-opening). Pre-fluorinated precursors are preferred for reproducibility .
Basic: What spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons on the pyrimidine ring (δ 8.2–8.8 ppm for H-2/H-6) and isopropyl groups (δ 1.2–1.4 ppm for CH₃) .
- ¹⁹F NMR : Single peak near δ -120 ppm confirms fluorine at the 5-position .
- IR Spectroscopy : Stretching frequencies for C-F (~1250 cm⁻¹) and N-H (~3350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (theoretical m/z: 171.10 for C₇H₁₁FN₄) .
Validation : Cross-reference with X-ray crystallography (if crystals form) to resolve ambiguities in substituent positioning .
Advanced: What challenges arise in X-ray crystallographic analysis, and how can they be mitigated?
Methodological Answer:
Challenges :
- Crystal Growth : Fluorine’s electronegativity disrupts packing; use slow vapor diffusion (e.g., hexane/EtOAc) .
- Disorder : Isopropyl groups may exhibit rotational disorder. Collect data at low temperatures (100 K) to reduce thermal motion .
- Hydrogen Bonding : Weak C-H···F interactions complicate structure resolution. Employ high-resolution detectors (e.g., CCD) and refine using SHELXL .
Case Study :
In a fluorinated pyrimidine derivative, dihedral angles between the pyrimidine ring and substituents were resolved to ±0.2° using synchrotron radiation .
Basic: What biological activities are reported for structurally related pyrimidine derivatives?
Methodological Answer:
- Anticancer Activity : Analogues with N-alkyl substitutions show kinase inhibition (IC₅₀: 0.5–5 µM) by disrupting ATP-binding pockets .
- Antimicrobial Effects : Fluorinated pyrimidines exhibit MIC values of 8–32 µg/mL against S. aureus and C. albicans via thymidylate synthase inhibition .
- Anti-inflammatory Properties : Substitutions at the 4-position modulate COX-2 selectivity (e.g., 10-fold over COX-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
